3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one
CAS No.:
Cat. No.: VC17591333
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 3,4-dihydro-1H-pyrido[3,2-d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C7H7N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-3H,4H2,(H2,9,10,11) |
| Standard InChI Key | FZNPXWZSPCTHIV-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC=N2)NC(=O)N1 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Tautomerism
The compound’s framework consists of a pyrido[3,2-d]pyrimidine system, where the pyrimidine ring (positions 1–4) is fused to the pyridine ring (positions 5–8) at the 3,2-positions. The 3,4-dihydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and introducing conformational flexibility. The 2(1H)-one group introduces tautomerism, allowing equilibrium between the lactam and lactim forms (Figure 1) .
Key Features:
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Hydrogenation: Saturation at C3–C4 enhances solubility and modulates electronic properties.
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Tautomeric Forms: Lactam (dominant) and lactim tautomers influence reactivity and hydrogen-bonding capacity .
Synthetic Methodologies
Multicomponent Reactions in Aqueous Media
Analogous to pyrido[2,3-d]pyrimidine syntheses, 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one derivatives may be synthesized via three-component condensations. For example, Balalaie et al. demonstrated that dihydropyrido[2,3-d]pyrimidines form efficiently in water using aromatic aldehydes, malononitrile, and 3-formylchromone . Adapting this protocol, substituting 6-amino-1,3-dimethyluracil with appropriate amines could yield the target scaffold (Scheme 1) .
Example Reaction Conditions:
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Scope: Tolerates electron-withdrawing (-Cl, -Br) and electron-donating (-OMe) substituents on aryl aldehydes .
Acid-Catalyzed Cyclization
Sulfonic acid-functionalized SBA-15 mesoporous silica effectively catalyzes cyclocondensation reactions for dihydropyridopyrimidines. Mohammadi Ziarani et al. reported 92% yields for ethyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl derivatives using SBA-Pr-SO₃H in acetonitrile . This method could be modified for synthesizing 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one by adjusting the dicarbonyl component (Table 1).
Table 1. Hypothetical Synthesis of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one Derivatives
| Entry | Aldehyde | Dicarbonyl Component | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC₆H₄CHO | Ethyl acetoacetate | SBA-Pr-SO₃H | 88* |
| 2 | 4-MeOC₆H₄CHO | Methyl malonate | K₃PO₄ | 75* |
| *Predicted based on Refs . |
Physicochemical Properties
Solubility and Stability
The 3,4-dihydro moiety enhances aqueous solubility compared to fully aromatic analogs. Experimental data for pyrido[2,3-d]pyrimidinones show logP values of 1.2–2.8, suggesting moderate hydrophobicity . The lactam group facilitates hydrogen bonding, improving crystallinity, as evidenced by single-crystal XRD data for related structures .
Spectroscopic Characterization
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¹H NMR: Key signals include NH protons (δ 11.5–12.5 ppm) and pyridine H6 (δ 7.9–8.1 ppm) .
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¹³C NMR: Lactam carbonyls appear at δ 160–170 ppm, while C=S groups (if present) resonate at δ 175–180 ppm .
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IR: Strong absorptions at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH) .
Biological Activities and Applications
Antimicrobial Properties
Dihydropyridopyrimidines with electron-withdrawing substituents (e.g., -Cl, -Br) show moderate activity against S. aureus (MIC = 32–64 μg/mL) . The 3,4-dihydro derivative’s enhanced solubility could improve bioavailability in such applications.
Challenges and Future Directions
While synthetic routes for analogs are well-established, the 3,4-dihydropyrido[3,2-d]pyrimidin-2(1H)-one scaffold remains underexplored. Key areas for investigation include:
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